molecular formula C16H13N3O4 B14490946 4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid CAS No. 64088-70-6

4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid

Cat. No.: B14490946
CAS No.: 64088-70-6
M. Wt: 311.29 g/mol
InChI Key: DUONXGJCKNZQFH-UHFFFAOYSA-N
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Description

4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid typically involves the reaction of anthranilic acid with various reagents. One common method includes the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . Another method involves the fusion of benzoxazinone with 3-amino-2-methylquinazolinone in an oil bath at 130–135°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sodium azide, and active methylene compounds such as ethylcyanoacetate and ethylacetoacetate . Reaction conditions often involve the use of solvents like pyridine and acetic acid, with temperature control being crucial for optimal yields.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which exhibit a range of biological activities. For instance, the reaction with p-amino benzoic acid in glacial acetic acid and fused sodium acetate yields 4-(4-oxo-2-(4-(tosyloxy)phenyl)quinazolin-3(4H)-yl)benzoic acid .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid apart from similar compounds is its unique combination of the quinazolinone and benzoic acid moieties. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and pharmaceutical applications .

Properties

CAS No.

64088-70-6

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methoxy]benzoic acid

InChI

InChI=1S/C16H13N3O4/c17-16-18-13-6-1-9(7-12(13)14(20)19-16)8-23-11-4-2-10(3-5-11)15(21)22/h1-7H,8H2,(H,21,22)(H3,17,18,19,20)

InChI Key

DUONXGJCKNZQFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=CC3=C(C=C2)N=C(NC3=O)N

Origin of Product

United States

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